molecular formula C6H14N2O4 B15368435 Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- CAS No. 159339-55-6

Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-

Cat. No.: B15368435
CAS No.: 159339-55-6
M. Wt: 178.19 g/mol
InChI Key: YGWHCOGDUMDXKH-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- is a substituted acetamide derivative characterized by a 2-amino group on the acetamide backbone and a branched triol substituent (2-hydroxy-1,1-bis(hydroxymethyl)ethyl) attached to the nitrogen atom. The branched hydroxyalkyl moiety resembles tris(hydroxymethyl)aminomethane (TRIS), a common biochemical buffer, suggesting possible applications in stabilizing metal complexes or pH-sensitive systems .

Properties

CAS No.

159339-55-6

Molecular Formula

C6H14N2O4

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

InChI

InChI=1S/C6H14N2O4/c7-1-5(12)8-6(2-9,3-10)4-11/h9-11H,1-4,7H2,(H,8,12)

InChI Key

YGWHCOGDUMDXKH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(CO)(CO)CO)N

Origin of Product

United States

Biological Activity

Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- (CAS No. 159339-55-6) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

  • Molecular Formula : C6H14N2O4
  • Molecular Weight : 174.19 g/mol
  • Structure : The compound features an acetamide group along with a bis(hydroxymethyl) moiety which contributes to its biological profile.

Antimicrobial Activity

Research has indicated that Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- exhibits notable antimicrobial properties. A comparative analysis of its activity against various bacterial and fungal strains reveals the following:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
E. coli0.0195 mg/mLStrong
B. subtilis0.0048 mg/mLStrong
C. albicans0.039 mg/mLModerate
S. aureus0.0098 mg/mLModerate

These results indicate that the compound is particularly effective against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Bacillus subtilis. The antifungal activity against Candida albicans also suggests potential applications in treating fungal infections .

The mechanism by which Acetamide exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth. Further studies are needed to elucidate the precise mechanisms involved.

Study on Antibacterial Efficacy

A study conducted by researchers at the Technical University of Denmark evaluated the antibacterial efficacy of various acetamide derivatives, including Acetamide, 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-. The findings indicated that the compound showed a significant reduction in bacterial load in vitro when tested against multi-drug resistant strains of E. coli and S. aureus. The study emphasized the potential for developing new antimicrobial agents from acetamide derivatives .

Toxicological Profile

The toxicological assessment conducted by the US EPA highlighted that while Acetamide has beneficial biological activities, it also requires careful handling due to potential toxicity at higher concentrations. The compound was found to have a low acute toxicity profile but further long-term studies are recommended to assess chronic exposure risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N,N-Dimethylacetamide (DMAC)

  • Structure : N,N-dimethyl substitution on the acetamide nitrogen.
  • Properties :
    • High polarity and aprotic nature make it a versatile solvent (logP ≈ -0.8).
    • Boiling point: 165°C; density: 0.94 g/cm³.
  • Toxicity : Classified as a reproductive toxin and irritant with occupational exposure limits (e.g., OSHA PEL: 10 ppm) .
  • Applications : Solvent in pharmaceuticals, polymers, and agrochemicals.

2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Structure: Features a cyano group at position 2 and a methylaminocarbonyl substituent on nitrogen.
  • Properties: Molecular formula: C₅H₇N₃O₂; logP: Not experimentally determined. Limited toxicological data available .
  • Applications: Potential intermediate in agrochemical or pharmaceutical synthesis.
  • Contrast: The cyano group increases electrophilicity, differing from the target compound’s hydrophilic, metal-chelating triol group.

1H-Imidazole-1-acetamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-nitro-

  • Structure : Nitroimidazole moiety linked to the acetamide backbone.
  • Properties :
    • Molecular weight: 274.23 g/mol; logP: -1.46 (indicating high hydrophilicity).
    • Polar surface area (PSA): 153.43 Ų, reflecting strong hydrogen-bonding capacity .
  • Applications : Nitroimidazole derivatives are often used as radiosensitizers or antimicrobial agents.
  • Contrast : The nitroimidazole group introduces redox-active properties absent in the target compound.

Acetamide, 2-[bis(2-chloroethyl)oxidoamino]-, hydrochloride

  • Structure : Bis(2-chloroethyl) groups attached to a nitroxide-modified acetamide.
  • Properties: Molecular formula: C₆H₁₂Cl₂N₂O₂·HCl; likely genotoxic due to alkylating chloroethyl groups .
  • Applications : Alkylating agents like this are used in chemotherapy.
  • Contrast : The chloroethyl groups confer cytotoxicity, whereas the target compound’s hydroxyl groups suggest biocompatibility.

Research Implications and Gaps

  • Target Compound : Its triol substituent suggests utility in metal coordination (e.g., Fe²⁺ complexes as in ) or as a biodegradable polymer component. However, experimental data on solubility, stability, and toxicity are lacking.
  • Toxicity Profiles : Only DMAC has well-documented hazards , highlighting the need for toxicological studies on the target compound and its analogs.
  • Functional Group Diversity : Substituents like nitroimidazole or chloroethyl groups drastically alter bioactivity, underscoring the importance of structure-activity relationships in acetamide design.

Q & A

Q. What are the established synthetic routes for preparing 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-aminoacetamide derivatives with tris(hydroxymethyl)aminomethane (TRIS) analogs under controlled pH (8–10) and moderate temperatures (40–60°C). For example, in analogous ligand syntheses (e.g., N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine), carboxylate activation using carbodiimide coupling agents (e.g., EDC/HOBt) ensures efficient amide bond formation . Purification via recrystallization or silica gel chromatography is critical to isolate the product. Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the hydroxymethyl groups (δ 3.5–4.0 ppm for -CH2_2OH) and amide protons (δ 6.5–8.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and hydrogen-bonding networks. For example, related iron(II) complexes with similar ligands revealed distorted octahedral geometries and O–H⋯O/N hydrogen bonds .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide with transition metals, and what analytical techniques are critical for confirming complex formation?

  • Methodological Answer :
  • Experimental Design : React the ligand with metal salts (e.g., Fe2+^{2+}, Cu2+^{2+}) in aqueous or methanol solutions at pH 6–7. Monitor stoichiometry using Job’s method of continuous variation.
  • Analytical Techniques :
  • UV-Vis Spectroscopy : Detect d-d transitions (e.g., Fe2+^{2+} complexes show absorbance at 450–600 nm).
  • Infrared (IR) Spectroscopy : Identify shifts in amide C=O stretches (1650–1700 cm1^{-1}) upon metal coordination.
  • Single-Crystal X-ray Diffraction : Resolve coordination geometry, as demonstrated for iron(II) complexes with analogous ligands .

Q. What strategies are recommended for resolving contradictions in hydrogen-bonding network interpretations observed in different crystal forms of 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide derivatives?

  • Methodological Answer :
  • Comparative Crystallography : Analyze multiple crystal forms (polymorphs or solvates) to identify consistent vs. variable hydrogen bonds. For example, O–H⋯N interactions in one polymorph may shift to O–H⋯O in another due to solvent inclusion .
  • Computational Modeling : Density Functional Theory (DFT) calculations assess bond energies and stabilize configurations. Pair with Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What role does the hydroxymethyl-rich structure of 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide play in its potential applications as a building block for dendrimers or cross-linked polymers, and how can polymerization efficiency be quantified?

  • Methodological Answer :
  • Functional Role : The hydroxymethyl groups enable covalent cross-linking via esterification or etherification. For example, similar bis(hydroxymethyl) compounds form hydrogels through radical polymerization .
  • Quantification Methods :
  • Gel Permeation Chromatography (GPC) : Measure molecular weight distribution of polymers.
  • Rheology : Assess cross-linking density by monitoring storage (G’) and loss (G’’) moduli.

Q. How should researchers approach impurity profiling when 2-amino-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide is used in pharmaceutical intermediate synthesis, and what chromatographic methods are most suitable?

  • Methodological Answer :
  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted precursors or hydrolysis products). Reference standards for common impurities, such as N-hydroxymethyl derivatives, are essential.
  • Chromatographic Techniques :
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (e.g., 5–95% ACN over 20 min) resolve polar impurities.
  • Ion-Exchange Chromatography : Separates charged degradation products (e.g., carboxylate forms).

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